2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-dichloro-4-trifluoromethyl-aniline, involves halogenation and ammoniation reactions . The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions, and through the separation of reaction products, the desired compound is obtained .Scientific Research Applications
Synthesis and Agricultural Applications
2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride is primarily utilized as an intermediate in the synthesis of efficient and low-toxic pesticides and new herbicides. It is involved in the preparation of innovative pesticides like Bistrifluron, showing potent growth-retarding activity against pests. The compound has been used in processes feasible for industrial production of pesticides (Zhou Li-shan, 2002) (Liu An-chan, 2015).
Chemical Synthesis and Industrial Applications
Pharmacological Research
In pharmacological research, this compound has been explored for its potential in gene-directed enzyme prodrug therapy (GDEPT) systems. This involves synthesizing nitrogen mustard compounds derived from the compound for use in tumor cell lines (I. Niculescu-Duvaz et al., 2004).
Nonlinear Optical Materials
The compound has also been studied for its applications in nonlinear optical (NLO) materials. It has been involved in the vibrational analysis and theoretical studies for the development of NLO materials, owing to its unique molecular structure and properties (B. Revathi et al., 2017).
Metabolic Studies
In metabolic studies, the compound has been used to understand the metabolism of certain drugs in different species. This involves identifying metabolites in human patient urine, which can be crucial for understanding drug interactions and effects (Annica Tevell et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)13;/h1-2H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLNXRCRZSFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-35-8 | |
Record name | Benzenamine, 2,6-difluoro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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